Cas no 705-82-8 (2-(4-Chloro-meta-tolyl-oxy)ethanol)
705-82-8 structure
Product Name:2-(4-Chloro-meta-tolyl-oxy)ethanol
Numero CAS:705-82-8
MF:C9H11ClO2
MW:186.635442018509
CID:862793
PubChem ID:136551
Update Time:2025-04-19
2-(4-Chloro-meta-tolyl-oxy)ethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethanol, 2-(4-chloro-m-tolyl)-,
- 2-(4-chloro-3-methylphenoxy)ethanol
- 2-(4-CHLORO-3-METHYLPHENOXY)-ETHANOL
- 2-(4-Chlor-3-methyl-phenoxy)-aethanol
- 2-(4-chloro-3-methyl-phenoxy)-ethanol
- AC1L38RJ
- AC1Q2F7I
- AC1Q2JCM
- Aethylenglykol-mono-(4-chlor-3-methyl-phenylaether)
- NSC190718
- NSC-190718
- NSC 190718
- 705-82-8
- DTXSID90220770
- Ethanol, 2-(4-chloro-m-tolyl)-
- AKOS000296226
- 2-(4-CHLORO-META-TOLYLOXY)-ETHANOL
- 2-(4-chloro-3-methylphenoxy)ethan-1-ol
- SCHEMBL10359383
- 2-(4-Chloro-meta-tolyl-oxy)ethanol
-
- Inchi: 1S/C9H11ClO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
- Chiave InChI: ZQGKWFAIEHHYGU-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1C)OCCO
Proprietà calcolate
- Massa esatta: 186.04483
- Massa monoisotopica: 186.045
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 29.5A^2
Proprietà sperimentali
- Densità: 1.198
- Punto di ebollizione: 301.7°C at 760 mmHg
- Punto di infiammabilità: 136.3°C
- Indice di rifrazione: 1.539
- PSA: 29.46
- LogP: 2.01950
2-(4-Chloro-meta-tolyl-oxy)ethanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C385088-50mg |
2-(4-Chloro-meta-tolyl-oxy)ethanol |
705-82-8 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C385088-100mg |
2-(4-Chloro-meta-tolyl-oxy)ethanol |
705-82-8 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C385088-500mg |
2-(4-Chloro-meta-tolyl-oxy)ethanol |
705-82-8 | 500mg |
$ 365.00 | 2022-06-06 |
2-(4-Chloro-meta-tolyl-oxy)ethanol Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
705-82-8 (2-(4-Chloro-meta-tolyl-oxy)ethanol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso